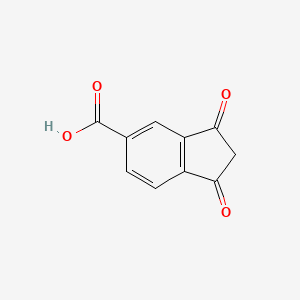

1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid

Description

Properties

IUPAC Name |

1,3-dioxoindene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-8-4-9(12)7-3-5(10(13)14)1-2-6(7)8/h1-3H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWIUPVTPMQHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5'-(4-(9,9-Dimethyl-9H-Fluoren-2-yl)-1,2,3,3a,4,8b-Hexahydro-Cyclopenta[b]indol-7-yl)-2,2'-Bithiophene-5-Carbaldehyde (Intermediate 6)

The process initiates with a Vilsmeier-Haack formylation reaction:

-

Reagents : Phosphorous oxychloride (POCl₃, 16.2 mmol), dimethylformamide (DMF, 18 mL), and chloroform.

-

Conditions :

-

POCl₃ is added to DMF at 5°C.

-

A chloroform solution of the precursor (8.07 mmol) is introduced dropwise.

-

The mixture is stirred at room temperature for 2 hours.

-

-

Work-Up :

Condensation to Form DN475

The final step involves the acid-catalyzed condensation of Intermediate 6 with a secondary precursor (Compound 3):

-

Reagents : Acetic acid (10 mL), Intermediate 6 (1.5 mmol), and Compound 3 (1.5 mmol).

-

Conditions :

-

The reactants are combined in acetic acid and stirred until completion.

-

-

Work-Up :

Table 1: Reaction Conditions and Yields for DN475 Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | POCl₃, DMF | Chloroform | 5°C → RT | 2 h | 96.4% |

| 2 | Acetic acid | Acetic acid | RT | N/A | N/A |

Alternative Cyclization Strategies

While less documented in recent literature, classical cyclization methods using polycarboxylic acid precursors remain theoretically viable. For example, 1,2,4-benzenetricarboxylic acid could undergo thermal decarboxylation and cyclization under controlled conditions to form the indene backbone. However, this route requires further experimental validation to confirm its applicability to DN475.

Critical Analysis of Methodologies

Advantages of the Multi-Step Approach

Limitations and Challenges

-

Yield Gaps : The final condensation step’s yield remains unreported, necessitating further optimization.

-

Sensitivity : The Vilsmeier-Haack reaction requires strict temperature control to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition, particularly protein kinase CK2 inhibitors.

Industry: It is utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, it binds to the ATP-binding site of the enzyme, thereby inhibiting its activity . This inhibition can disrupt various cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indene Core

Benzylidene Derivatives

- 2-Benzylidene-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid (PubChem CID: Not explicitly listed): Structural Feature: Incorporates a benzylidene group at position 2, introducing π-conjugation and steric bulk. Biological Activity: Exhibits moderate inhibition of dual specificity phosphatase Cdc25A (IC₅₀ = 13,300 nM), significantly less potent than 3-benzoylnaphtho[1,2-b]furan-4,5-dione (IC₅₀ = 5,000 nM) . Significance: The benzylidene group may reduce binding affinity compared to simpler analogs, highlighting the impact of substituent size on enzyme inhibition.

Alkyl/Allyl Substitutions

- 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS 41441-42-3): Structural Feature: Replaces the indene core with an isoindole ring (six-membered) and adds an allyl group at position 2.

- 2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 166096-53-3):

Halogenated Derivatives

- 5-Chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester :

- Structural Feature: Chlorine atom at position 5 and methyl ester at position 2.

- Application : Key intermediate in synthesizing indoxacarb, a commercial pesticide. The chlorine atom enhances electrophilicity, aiding nucleophilic reactions .

- Synthetic Optimization : Replacing dichloromethane with n-hexane in synthesis reduces hydrolysis and improves yield (53%) .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

- 1,3-Dioxo-2,3-dihydro-1H-indene-5-carboxylic acid vs. Ethyl 2,3-dihydro-1H-indene-5-carboxylate (CAS 105640-11-7):

Hydroxy and Alkyl Substituents

- 6-Hydroxy-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 74475-27-7):

- Structural Feature: Hydroxy group at position 6 and four methyl groups.

- Impact : Increased steric hindrance and hydrogen-bonding capacity alter solubility and metabolic stability .

Biological Activity

1,3-Dioxo-2,3-dihydro-1H-indene-5-carboxylic acid is a synthetic compound derived from indene, characterized by its unique structure which includes a carboxylic acid functional group. This compound has gained attention for its biological activities, particularly as an inhibitor of protein kinase CK2, which plays a significant role in various cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure contributes to its reactivity and biological activity. The compound's ability to interact with specific molecular targets makes it a valuable candidate for research in medicinal chemistry.

The primary mechanism of action for this compound involves its inhibition of protein kinase CK2. This enzyme is associated with cell growth and proliferation; thus, inhibiting its activity can lead to reduced tumor growth and potential therapeutic applications in cancer treatment. The compound binds to the ATP-binding site of CK2, effectively blocking its activity.

Inhibition of Protein Kinase CK2

Research has demonstrated that this compound exhibits potent inhibitory effects against CK2. In various studies, the compound showed IC50 values in the nanomolar range (10–20 nM), indicating high potency .

Case Studies

- In Vitro Studies : In vitro assays using human cancer cell lines have shown that treatment with this compound leads to significant reductions in cell viability and proliferation rates. For instance, studies indicated that at concentrations of 10 nM, the compound inhibited CK2 activity by over 90% in HCT116 cells .

- In Vivo Studies : Animal model studies have further confirmed the anticancer potential of this compound. Intravenous administration resulted in dose-dependent tumor growth inhibition, although challenges with oral bioavailability were noted.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other compounds that share structural similarities:

Applications in Scientific Research

The biological activity of this compound extends beyond cancer research:

- Enzyme Inhibition Studies : It serves as a valuable tool for studying enzyme inhibition mechanisms.

- Material Science : The compound's unique structure allows for potential applications in developing new materials with specific electronic properties.

Q & A

Q. What are the common synthetic routes for 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves condensation of phthalic anhydride derivatives with primary amines, followed by functionalization of the indene core. For example, cyclization reactions under acidic or basic conditions can yield the dioxo-indene scaffold. Key steps include:

- Cyclization : Use of acetic acid or polyphosphoric acid to facilitate ring closure .

- Functionalization : Introduction of the carboxylic acid group via hydrolysis of ester precursors (e.g., ethyl esters) under alkaline conditions .

Optimization strategies: - Temperature control : Higher temperatures (80–100°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl protons at δ 10–12 ppm) .

- ¹³C NMR : Confirms carbonyl groups (C=O at ~170–180 ppm) and aromatic carbons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₆O₄, [M+H]⁺ = 191.0348) .

- IR spectroscopy : Detects C=O stretches (~1750 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the indene ring influence the compound’s reactivity in nucleophilic substitution reactions?

Substituents alter electron density and steric hindrance:

- Electron-withdrawing groups (e.g., nitro) : Increase electrophilicity at the carbonyl carbon, enhancing reactivity with nucleophiles like amines or alkoxides .

- Steric effects : Bulky groups (e.g., tetrahydrofuranylmethyl) at the 2-position hinder nucleophilic attack, requiring catalysts (e.g., DMAP) to accelerate reactions .

Example: Substitution at the carboxylic acid group proceeds efficiently with thionyl chloride (SOCl₂) to form acyl chlorides, enabling peptide coupling .

Q. How should researchers address contradictory spectral data during structural elucidation?

- Verify purity : Use HPLC or TLC to detect impurities. Recrystallization from acetic acid/water mixtures improves purity .

- Cross-validate techniques : Compare NMR data with computational predictions (DFT calculations) .

- Alternative derivatization : Convert the carboxylic acid to a methyl ester and re-analyze MS/NMR to confirm functional group assignment .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

- Functional group variation : Replace the 5-carboxylic acid with bioisosteres (e.g., tetrazole, sulfonamide) to modulate polarity and binding affinity .

- Ring modification : Introduce heteroatoms (e.g., sulfur in thioindene analogs) or expand the ring system (e.g., isoindole derivatives) to explore new biological targets .

- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with the dioxo moiety) .

Q. What mechanistic insights guide the optimization of oxidation and reduction reactions for this compound?

- Oxidation :

- Agents : KMnO₄ (aqueous, acidic conditions) selectively oxidizes benzylic positions without degrading the indene core .

- Outcome : Forms quinone-like structures, useful for redox-active applications .

- Reduction :

- Catalytic hydrogenation : Pd/C under H₂ reduces carbonyls to alcohols but may require protection of the carboxylic acid .

- Selective reducing agents : NaBH₄ selectively reduces ketones while preserving the acid group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.